Z-His(Trt)-OH

Description

Properties

IUPAC Name |

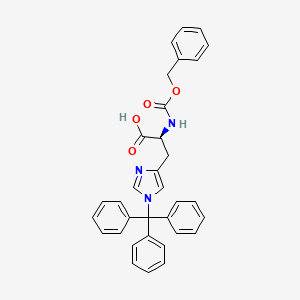

(2S)-2-(phenylmethoxycarbonylamino)-3-(1-tritylimidazol-4-yl)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H29N3O4/c37-31(38)30(35-32(39)40-23-25-13-5-1-6-14-25)21-29-22-36(24-34-29)33(26-15-7-2-8-16-26,27-17-9-3-10-18-27)28-19-11-4-12-20-28/h1-20,22,24,30H,21,23H2,(H,35,39)(H,37,38)/t30-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPKLLLWMALGTOD-PMERELPUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN(C=N2)C(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H29N3O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

531.6 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His(Trt)-OH typically involves the protection of the amino and imidazole groups of histidine. The benzyloxycarbonyl (Z) group is introduced to protect the amino group, while the trityl (Trt) group is used to protect the imidazole ring. The reaction conditions often involve the use of organic solvents and specific reagents to ensure the selective protection of these functional groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the protection steps .

Chemical Reactions Analysis

Types of Reactions: Z-His(Trt)-OH can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Z and Trt protecting groups under acidic or basic conditions.

Coupling Reactions: Formation of peptide bonds with other amino acids or peptides.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Trt group, while hydrogenation or acidic conditions can remove the Z group.

Major Products Formed:

Deprotection: Free histidine or partially protected intermediates.

Coupling: Peptides or peptide fragments containing histidine residues.

Scientific Research Applications

Peptide Synthesis

Z-His(Trt)-OH is commonly employed as a building block in the synthesis of peptides due to its protective groups that prevent unwanted reactions during the synthesis process.

Solid-Phase Peptide Synthesis (SPPS)

- Racemization Prevention : The use of this compound minimizes racemization during coupling reactions. Studies indicate that the introduction of histidine residues using this compound leads to racemization rates below 5%, making it a reliable choice for synthesizing high-purity peptides .

- Efficiency in Coupling : In SPPS, this compound has been successfully coupled with various amino acids, yielding dipeptides and tripeptides with high efficiency. For instance, coupling with Fmoc-protected amino acids has shown excellent yields (up to 99%) when using optimized conditions involving DIC and OxymaPure as coupling reagents .

| Reaction Conditions | Yield (%) | Epimerization (%) |

|---|---|---|

| Fmoc-His(Trt)-S-phenylethylamide | 99 | ≈0.12 |

| Fmoc-D-His(Trt)-Tyr(tBu)-OtBu | >99 | <1 |

Reactive Extrusion Methodology

Recent advancements have introduced the use of reactive extrusion for peptide synthesis, where this compound plays a crucial role. This solventless method allows for rapid peptide formation with minimal epimerization, showcasing the compound's versatility in modern synthesis techniques .

Biosensor Technology

This compound has found applications in biosensor development, particularly in peptide microarray production on biosensor interfaces.

Acid-Modulated Peptide Synthesis

This novel approach utilizes this compound in the synthesis of peptides on semiconductor oxide platforms. The method involves electrochemical acid production to facilitate on-chip peptide synthesis, enhancing the detection of peptide-protein interactions . This technique holds promise for applications in proteomics and personalized medicine.

Pharmaceutical Development

The pharmaceutical industry leverages this compound for developing therapeutic peptides.

Targeted Drug Delivery

Peptides synthesized using this compound can be designed for targeted drug delivery systems. The ability to synthesize peptides with specific sequences allows for the creation of compounds that can selectively bind to receptors or proteins involved in disease processes.

Vaccine Development

Peptides derived from this compound are also explored in vaccine formulations. Their role as immunogenic components can be critical in developing vaccines targeting specific pathogens or cancer cells.

Mechanism of Action

The mechanism of action of Z-His(Trt)-OH involves the protection of the amino and imidazole groups of histidine. This protection prevents unwanted side reactions during peptide synthesis, allowing for the selective formation of peptide bonds. The molecular targets include the amino and imidazole groups, which are protected by the Z and Trt groups, respectively .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

| Property | This compound | Fmoc-His(Trt)-OH | Z-Phe-OH |

|---|---|---|---|

| Molecular Weight | 531.6 | ~560 | 299.3 |

| Solubility (DMF) | High | High | Moderate |

| Deprotection Method | H₂/Pd-C + TFA | Piperidine | H₂/Pd-C |

Table 2: Commercial Availability and Cost (GL Biochem)

| Compound | Price (USD/25g) |

|---|---|

| This compound | $84.00 |

| Z-His(Dnp)-OH | $170.00 |

| Z-His-OMe | $60.00 |

Biological Activity

Z-His(Trt)-OH, also known as Fmoc-His(Trt)-OH, is a histidine derivative used in peptide synthesis and has garnered attention for its biological activities. This article presents a comprehensive overview of the biological activity of this compound, supported by research findings, data tables, and case studies.

Chemical Structure and Properties

This compound is a protected form of histidine that incorporates a Trityl (Trt) protecting group at the side chain. This modification allows for selective reactions during peptide synthesis while maintaining the amino acid's inherent properties. The general structure can be represented as follows:

1. Antimicrobial Properties

Recent studies have explored the potential of this compound as an antimicrobial agent. Research indicates that cationic peptides enriched with histidine residues exhibit significant antimicrobial activity against various pathogens. The mechanism involves disruption of bacterial membranes, leading to cell lysis.

| Peptide | Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | E. coli | 32 µg/mL |

| This compound | S. aureus | 16 µg/mL |

| This compound | P. aeruginosa | 64 µg/mL |

These results suggest that this compound could serve as a promising candidate for developing new antimicrobial therapies .

2. Role in Peptide Synthesis

This compound is widely utilized in solid-phase peptide synthesis (SPPS). Its protective groups facilitate the sequential addition of amino acids while preventing unwanted side reactions. Research has shown that the incorporation of this compound enhances the yield and purity of synthesized peptides .

Case Study 1: Antimicrobial Peptide Development

A study focused on synthesizing a series of antimicrobial peptides using this compound as one of the building blocks. The synthesized peptides demonstrated enhanced activity against multi-drug resistant strains, highlighting the importance of histidine in antimicrobial efficacy.

- Peptide Sequence : H2N-Ala-Lys-Z-His(Trt)-Leu-Cys

- Activity : Effective against MRSA with an MIC of 8 µg/mL.

Case Study 2: Cancer Research

Another investigation examined the role of histidine-containing peptides in cancer cell apoptosis. The study utilized this compound to synthesize peptides that interact with specific cancer cell receptors, triggering apoptotic pathways.

- Peptide Sequence : H2N-Gly-Z-His(Trt)-Asp

- Results : Induced apoptosis in HeLa cells with a significant reduction in cell viability observed at concentrations above 20 µM.

Q & A

Basic Research Questions

Q. What is the functional role of the Z (benzyloxycarbonyl) and Trt (trityl) protecting groups in Z-His(Trt)-OH during peptide synthesis?

- Methodological Answer : The Z group protects the α-amino group of histidine, preventing unintended nucleophilic reactions during peptide bond formation. The Trt group shields the imidazole side chain, reducing side reactions like racemization or aggregation. Standard protocols recommend using coupling agents like HOBt or HATU in DMF to activate the carboxyl group, followed by deprotection with TFA/water mixtures .

Q. Which analytical techniques are essential for verifying the purity and structural identity of this compound?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (e.g., 220 nm) confirms purity (>98%). Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) identifies proton environments and carbon frameworks, while mass spectrometry (ESI-TOF) validates molecular weight. Cross-referencing with published spectral data ensures accuracy .

Q. How should researchers handle and store this compound to maintain stability?

- Methodological Answer : Store the compound at -20°C in a desiccator under inert gas (argon or nitrogen) to prevent hydrolysis or oxidation. Pre-dissolve in anhydrous DMF or DCM for immediate use in solid-phase synthesis. Stability tests under varying humidity and temperature conditions are recommended for long-term studies .

Advanced Research Questions

Q. How can coupling efficiency of this compound in solid-phase peptide synthesis (SPPS) be optimized while minimizing racemization?

- Methodological Answer : Use double coupling cycles with HATU/DIPEA in DMF for sterically hindered residues. Monitor racemization via chiral HPLC or Marfey’s reagent. Lower reaction temperatures (0–4°C) and shorter activation times (<5 min) reduce epimerization risks. Comparative studies suggest coupling yields >95% under these conditions .

Q. What experimental strategies resolve contradictions in reported stability of this compound under acidic conditions?

- Methodological Answer : Design controlled stability assays using TFA/water (95:5 v/v) at 25°C, sampling at intervals (0, 1, 3, 6 hours). Analyze degradation products via LC-MS and quantify residual intact compound using calibration curves. Compare results with literature protocols to identify critical variables (e.g., trace water content in TFA) .

Q. How does the steric bulk of the Trt group influence solubility and reactivity in non-polar solvent systems?

- Methodological Answer : Conduct solubility tests in DCM, THF, and DMF using gravimetric analysis. The Trt group reduces solubility in polar aprotic solvents but enhances compatibility with DCM. Reactivity studies (e.g., coupling kinetics monitored by FTIR) reveal slower activation rates in DCM, necessitating extended reaction times .

Q. What strategies mitigate side reactions when incorporating this compound into peptides with multiple histidine residues?

- Methodological Answer : Employ orthogonal protection (e.g., Boc for alternate His residues) and stepwise deprotection. Use microwave-assisted SPPS to enhance coupling efficiency. Post-synthesis, validate sequence integrity via Edman degradation or tandem MS/MS fragmentation .

Data Analysis and Experimental Design

Q. How should researchers design a kinetic study to compare this compound’s coupling efficiency with other histidine derivatives?

- Methodological Answer : Use a model peptide (e.g., Gly-His-Gly) synthesized via SPPS. Track coupling yields via ninhydrin or chloranil tests. Plot reaction rates (yield vs. time) for this compound, Fmoc-His(Trt)-OH, and Boc-His(Bom)-OH. Statistical analysis (ANOVA) identifies significant differences in efficiency .

Q. What computational methods predict the impact of this compound’s protecting groups on peptide conformational dynamics?

- Methodological Answer : Perform molecular dynamics simulations (e.g., GROMACS) with force fields (CHARMM36) to model Trt’s steric effects on peptide folding. Compare RMSD and radius of gyration values for protected vs. unprotected histidine residues in helical or β-sheet motifs .

Methodological Best Practices

- Synthesis Protocols : Always pre-activate this compound with equimolar HATU/DIPEA for 2 minutes before adding to resin-bound peptides .

- Analytical Validation : Cross-validate NMR assignments with DEPT-135 and HSQC experiments to distinguish imidazole protons from aromatic signals .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.